Flavone, 2',3,5,7-tetramethoxy-
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Overview
Description
Flavone, 2’,3,5,7-tetramethoxy- is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific structure of Flavone, 2’,3,5,7-tetramethoxy- includes four methoxy groups attached to the flavone backbone, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flavone, 2’,3,5,7-tetramethoxy- typically involves the condensation of appropriate methoxy-substituted benzaldehydes with 2-hydroxyacetophenone derivatives, followed by cyclization and oxidation steps. One common method involves the use of 2-hydroxy-4,5,6-trimethoxyacetophenone and p-methoxybenzaldehyde, which are condensed to form a chalcone intermediate. This intermediate is then subjected to oxidative cyclization to yield the desired flavone .
Industrial Production Methods: Industrial production of Flavone, 2’,3,5,7-tetramethoxy- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Flavone, 2’,3,5,7-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanone derivatives.
Substitution: Various substituted flavones depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations .
Mechanism of Action
The biological effects of Flavone, 2’,3,5,7-tetramethoxy- are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway
Comparison with Similar Compounds
Flavone, 2’,3,5,7-tetramethoxy- can be compared with other methoxy-substituted flavones:
Similar Compounds:
Uniqueness: Flavone, 2’,3,5,7-tetramethoxy- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at positions 2’, 3, 5, and 7 provides distinct antioxidant and anticancer properties compared to other flavones .
Properties
CAS No. |
14585-15-0 |
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Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3,5,7-trimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-9-14(23-3)16-15(10-11)25-18(19(24-4)17(16)20)12-7-5-6-8-13(12)22-2/h5-10H,1-4H3 |
InChI Key |
NTNCTDGFHLGZFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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